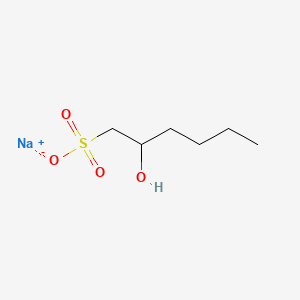

Sodium 2-hydroxyhexane-1-sulphonate

Description

Overview of Organic Sulphonates in Advanced Chemical Sciences

Organic sulphonates are a class of organosulfur compounds characterized by the presence of a sulphonate group covalently bonded to a carbon atom. Their inherent polarity and water-solubility have made them indispensable in a variety of industrial and research settings. In advanced chemical sciences, organic sulphonates are utilized as detergents, wetting agents, emulsifiers, and ion-pairing reagents in chromatography. The length and structure of the carbon chain attached to the sulphonate group can be tailored to fine-tune the amphiphilic nature of the molecule, allowing for the design of surfactants with specific properties for applications ranging from enhanced oil recovery to personal care products. ontosight.aimdpi.com The introduction of additional functional groups, such as hydroxyl moieties, further expands the chemical space and potential applications of these versatile compounds.

Significance of Sodium 2-Hydroxyhexane-1-Sulphonate within Specialized Chemical Research

This compound, with the chemical formula C₆H₁₃NaO₄S, is an alpha-hydroxysulphonate, meaning the hydroxyl group is located on the carbon atom adjacent to the carbon bearing the sulphonate group. ontosight.ai This specific arrangement of functional groups imparts a unique combination of hydrophilicity and potential for hydrogen bonding, making it a subject of interest in specialized chemical research. Its structure, featuring a six-carbon chain, provides a moderate level of hydrophobicity. ontosight.ai The compound's primary significance lies in its surfactant properties, which are of interest in the development of novel detergent and emulsifying systems. ontosight.ai Furthermore, the presence of both a hydroxyl and a sulphonate group suggests potential as a chelating agent, capable of binding to metal ions. ontosight.ai

Current Research Landscape and Knowledge Gaps in Alpha-Hydroxysulphonate Systems

The study of alpha-hydroxysulphonates is an active area of research, driven by the quest for new surfactants with improved performance and biodegradability. Much of the current research focuses on the synthesis of novel hydroxysulphonates and the characterization of their surface-active properties, such as critical micelle concentration (CMC) and surface tension reduction. nih.gov The synthesis of alpha-hydroxysulphonates can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve high yields and purity. mdpi.comresearchgate.net

A significant knowledge gap exists in the comprehensive understanding of the structure-property relationships within this class of compounds. While general trends are observed, predicting the precise behavior of a specific alpha-hydroxysulphonate based solely on its structure remains a challenge. nih.gov There is a need for more systematic studies that correlate variations in alkyl chain length, branching, and the presence of other functional groups with surfactant efficiency, biodegradability, and potential toxicity. Furthermore, detailed mechanistic studies of their action in various applications, such as catalysis and formulation science, are required to unlock their full potential. While research on related compounds like sodium internal olefin sulfonates is providing valuable insights, more focused studies on specific alpha-hydroxysulphonates like this compound are needed to fill these knowledge gaps. nih.govrsc.org

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various scientific and industrial domains. The following table summarizes key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NaO₄S | ontosight.aivulcanchem.com |

| Molecular Weight | 206.22 g/mol | ontosight.ai |

| IUPAC Name | sodium 2-hydroxyhexane-1-sulfonate | vulcanchem.com |

| CAS Number | 92350-26-0 | vulcanchem.com |

| Appearance | ||

| Solubility | Soluble in water | ontosight.ai |

| Melting Point | ||

| Boiling Point | ||

| Density |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are limited in the public domain, its general properties as a hydroxysulphonate surfactant allow for informed discussion based on the broader class of compounds.

Research into hydroxysulphonate surfactants indicates their utility in applications requiring stable emulsions and effective surface tension reduction. mdpi.com The presence of the hydroxyl group is known to increase the water solubility of the surfactant and can influence its interaction with surfaces and other molecules through hydrogen bonding. This is a key differentiator from their non-hydroxylated counterparts, such as sodium hexanesulphonate.

The synthesis of hydroxysulphonates often involves the sulphonation of corresponding alkenes or alcohols. For instance, a general method for preparing hydroxysulphonates involves the reaction of an epoxide with a bisulfite, or the sulphonation of an olefin followed by hydroxylation. nih.gov The synthesis of a pure, single-component hydroxysulphonate like this compound can be complex due to the potential for side reactions and the formation of isomers. nih.govresearchgate.net

In the context of specialized applications, the dual functionality of this compound makes it a candidate for use in micellar catalysis, where the micelles can create a unique microenvironment to influence reaction rates and selectivity. The chelating properties of the molecule, arising from the proximate hydroxyl and sulphonate groups, suggest potential applications in areas where metal ion sequestration is important, such as in water treatment or as additives in certain formulations. ontosight.ai

Structure

3D Structure of Parent

Properties

CAS No. |

92350-26-0 |

|---|---|

Molecular Formula |

C6H13NaO4S |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

sodium;2-hydroxyhexane-1-sulfonate |

InChI |

InChI=1S/C6H14O4S.Na/c1-2-3-4-6(7)5-11(8,9)10;/h6-7H,2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |

InChI Key |

NIRFIZPUVBNGDT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Alpha Hydroxysulphonates

Classical and Modern Synthetic Approaches to Sodium 2-Hydroxyhexane-1-Sulphonate

This compound is an organic sulphonate with the chemical formula C6H13NaO4S. ontosight.ai It is the sodium salt of 2-hydroxyhexane-1-sulphonic acid and is of interest for its surfactant and chelating properties in various industrial applications. ontosight.ai Its structure features a six-carbon hexane (B92381) chain with a hydroxyl (-OH) group at the second carbon and a sulphonate (-SO3Na) group at the first carbon.

Bisulphite Addition Reactions for Hydroxysulphonate Formation

A primary and well-established method for the synthesis of alpha-hydroxysulphonates is the addition of sodium bisulphite (also known as sodium hydrogensulphite) to aldehydes and certain ketones. libretexts.org This reaction is particularly effective for aldehydes. libretexts.org

The general reaction involves shaking the aldehyde, in this case, hexanal (B45976), with a saturated aqueous solution of sodium bisulphite. The product, this compound, precipitates as white crystals. libretexts.org

Reaction Scheme:

Mechanistic Investigations of Alpha-Hydroxysulphonate Synthesis

Catalytic Hydrogenation Pathways in Hydroxysulphonate Precursor Synthesis

Catalytic hydrogenation is a critical technology for the synthesis of saturated precursors required for producing hydroxysulphonates. This process involves the addition of hydrogen across double bonds in unsaturated molecules in the presence of a metal catalyst.

For the synthesis of this compound, a potential precursor is 1-hexen-2-ol. The catalytic hydrogenation of this unsaturated alcohol would yield 1,2-hexanediol (B41856). This saturated diol could then be selectively sulfonated at the primary hydroxyl group to produce the target molecule. The selective hydrogenation of the carbon-carbon double bond while preserving the hydroxyl group is a key challenge. Various catalysts, including those based on palladium and nickel, are employed for such transformations. rsc.orgpsu.edu The choice of catalyst and reaction conditions is crucial to prevent the hydrogenolysis of the C-O bond.

Alternatively, an α,β-unsaturated ketone could serve as a precursor. The chemoselective hydrogenation of the carbon-carbon double bond in such a ketone would yield a saturated ketone, which could then be reduced to the corresponding secondary alcohol. acs.org Further functionalization would then be required to introduce the sulfonate group. The catalytic hydrogenation of α-hydroxy ketones to their corresponding diols is also a well-established process, often utilizing catalysts like Raney nickel or ruthenium. google.com

Sulfonation Processes for the Introduction of Sulphonate Groups

The introduction of the sulphonate group is a definitive step in the synthesis of this compound. As mentioned, the direct sulfonation of alpha-olefins is a major industrial method. wikipedia.org In this process, sulfur trioxide reacts with the olefin to form a mixture of intermediates, including sultones, which are then hydrolyzed to yield the final hydroxysulfonate product. atamankimya.com

A more targeted approach involves the sulfonation of a pre-formed alcohol. For instance, if 1,2-hexanediol is synthesized via the hydrogenation of 1-hexen-2-ol, the primary hydroxyl group can be selectively sulfonated. This can be achieved using a variety of sulfonating agents, such as sulfur trioxide complexes or chlorosulfonic acid.

The addition of sodium bisulfite to an unsaturated precursor is another effective sulfonation method. google.com This radical-mediated addition can be initiated by various means and provides a direct route to the sulfonate from an alkene. The reaction of sodium bisulfite with compounds containing double bonds is a known method for producing organic sulfonates. google.com

Derivatization and Functionalization Strategies for this compound Analogues

The presence of both a hydroxyl and a sulfonate group in this compound offers multiple avenues for derivatization and the creation of novel analogues with tailored properties for specific research applications.

Chemical Transformations of Hydroxyl and Sulphonate Moieties

The secondary hydroxyl group in this compound is a prime site for chemical modification. Standard reactions of alcohols can be employed, such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers. This strategy has been used to synthesize hydroxy sulfonate surfactants with ether linkages in their structure. nih.gov

Oxidation: The secondary alcohol can be oxidized to a ketone, introducing a new functional group and altering the molecule's properties.

The sulfonate group, being the salt of a strong acid, is generally stable. However, it can act as a leaving group in certain nucleophilic substitution reactions, although this is less common than reactions at the hydroxyl group. The conversion of the sodium salt to the corresponding sulfonic acid can also be a starting point for further derivatization, for example, by forming sulfonyl chlorides which are more reactive intermediates. libretexts.org

Synthesis of Novel Hydroxysulphonate Structures for Targeted Research

The development of novel hydroxysulphonate structures is driven by the need for molecules with specific properties, particularly in the field of surfactants and functional materials. One strategy involves the use of functionalized precursors in the initial synthesis. For example, starting with a di-functional olefin or epoxide would allow for the introduction of additional reactive sites in the final hydroxysulphonate molecule.

Another approach is to build upon the existing this compound scaffold. The synthesis of hydroxy sulfonate surfactants with extended side chains containing ether and additional hydroxyl groups has been demonstrated. nih.govresearchgate.net This is achieved by reacting a parent hydroxysulfonate with cyclic sulfates, such as ethylene (B1197577) sulfate (B86663) or propylene (B89431) sulfate, in a controlled, stepwise manner. nih.gov This method allows for the precise construction of more complex amphiphilic architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Sulphonate Research

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For sodium 2-hydroxyhexane-1-sulphonate, ¹H and ¹³C NMR would provide a complete picture of the proton and carbon environments within the molecule.

Proton (¹H) NMR Applications for this compound Analysis

A ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their multiplicity (splitting pattern) would allow for the assignment of each proton to its specific position on the hexane (B92381) chain.

Based on the structure, the following proton signals would be anticipated: a triplet for the terminal methyl (CH₃) group, multiplets for the methylene (B1212753) (CH₂) groups of the alkyl chain, a multiplet for the methine (CH) proton attached to the hydroxyl group, and a multiplet for the methylene group adjacent to the sulfonate group. The proton on the hydroxyl group may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (C6) | ~0.9 | Triplet | 3H |

| CH₂ (C5) | ~1.3-1.4 | Multiplet | 2H |

| CH₂ (C4) | ~1.3-1.4 | Multiplet | 2H |

| CH₂ (C3) | ~1.4-1.6 | Multiplet | 2H |

| CH(OH) (C2) | ~3.8-4.2 | Multiplet | 1H |

| CH₂SO₃⁻ (C1) | ~2.8-3.2 | Multiplet | 2H |

| OH | Variable | Broad Singlet | 1H |

Note: The predicted values are based on general principles of ¹H NMR spectroscopy and data for similar alkyl chains with hydroxyl and sulfonate functionalities. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon.

The carbon attached to the electron-withdrawing sulfonate group would be expected to appear downfield, as would the carbon bearing the hydroxyl group. The other alkyl chain carbons would appear at higher field strengths. The number of signals in the spectrum would confirm the number of unique carbon atoms in the structure. For hexane derivatives with a substituent at the C2 position, all six carbons are chemically non-equivalent, and thus six distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₂SO₃⁻) | ~55-65 |

| C2 (CHOH) | ~65-75 |

| C3 (CH₂) | ~30-40 |

| C4 (CH₂) | ~25-35 |

| C5 (CH₂) | ~20-30 |

| C6 (CH₃) | ~10-15 |

Note: The predicted values are based on established ¹³C NMR chemical shift ranges for alkanes with hydroxyl and sulfonate substituents. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Assignments

Since the C2 carbon of this compound is a stereocenter, the compound can exist as a racemic mixture of two enantiomers. Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, would be necessary to distinguish between these enantiomers. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be instrumental in confirming the connectivity between protons and carbons, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups, as well as the C-H bonds of the alkyl chain.

In the IR spectrum, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorption bands around 1200 cm⁻¹ and 1050 cm⁻¹ would be indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, respectively. C-H stretching vibrations of the hexane chain would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would also show characteristic bands for the sulfonate and alkyl groups. The S-O stretching vibrations are typically strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (alkyl) | Stretching | 2850-3000 | 2850-3000 |

| S=O (sulfonate) | Asymmetric Stretching | ~1200 | ~1200 |

| S=O (sulfonate) | Symmetric Stretching | ~1050 | ~1050 |

| C-O | Stretching | ~1100 | Weak |

| C-S | Stretching | ~700-800 | ~700-800 |

Note: The expected wavenumber ranges are based on general vibrational spectroscopy correlation tables and data for similar sulfonated compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (C₆H₁₃NaO₄S), the molecular weight is approximately 206.22 g/mol .

Using a technique like Electrospray Ionization (ESI) in negative ion mode, the primary ion observed would likely be the [M-Na]⁻ ion, which is the 2-hydroxyhexane-1-sulfonate anion with a mass-to-charge ratio (m/z) of approximately 183.06. In positive ion mode, adducts such as [M+Na]⁺ might be observed.

Tandem mass spectrometry (MS/MS) of the [M-Na]⁻ ion would induce fragmentation, providing further structural information. Common fragmentation pathways for alkyl sulfonates include the loss of SO₃ (80 Da) and cleavage of the C-C bonds in the alkyl chain. The fragmentation pattern would help to confirm the position of the hydroxyl group and the sulfonate group.

Chromatographic Techniques Coupled with Spectroscopy (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating the components of a mixture and are often coupled with spectroscopic detectors for identification.

Due to the non-volatile nature of this compound, Gas Chromatography (GC) is generally not suitable for its direct analysis without derivatization. Derivatization to a more volatile ester form could potentially allow for GC-MS analysis. researchgate.net

Liquid Chromatography (LC) is the more appropriate technique for the analysis of this compound. Reversed-phase LC with an aqueous-organic mobile phase is commonly used for the separation of alkyl sulfonates. The retention time of this compound would depend on the specific column and mobile phase conditions. LC coupled with mass spectrometry (LC-MS) is a particularly powerful combination, allowing for the separation of the compound from any impurities and its subsequent identification and quantification based on its mass-to-charge ratio. nih.govshimadzu.com LC-MS/MS can provide even greater selectivity and sensitivity for trace analysis in complex matrices. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

While specific X-ray crystallography data for single crystals of this compound are not found in the current literature, the technique has been successfully applied to determine the solid-state structures of related sodium alkyl sulfates and other functionalized sulfonates. These studies reveal important details about molecular packing, intermolecular interactions, and the coordination environment of the sodium ion.

For instance, X-ray diffraction studies on other sodium salts have provided detailed structural information. np-mrd.org In the solid state, it is anticipated that this compound would form a layered structure, a common feature for surfactant molecules. These layers would be held together by a network of electrostatic interactions between the sodium cations and the negatively charged sulfonate groups, as well as hydrogen bonding involving the hydroxyl groups and the sulfonate oxygen atoms. The hydrophobic hexyl chains would likely be arranged in an interdigitated or non-interdigitated fashion, depending on the packing arrangement that minimizes steric hindrance and maximizes van der Waals forces. The sodium ion is expected to be coordinated by multiple oxygen atoms from both the sulfonate and hydroxyl groups of neighboring molecules, creating a stable three-dimensional lattice. The semi-crystalline nature of similar compounds like sodium alginate has been confirmed by X-ray diffraction, showing characteristic peaks that indicate ordered domains. chemicalbook.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule like Sodium 2-hydroxyhexane-1-sulphonate.

Electronic Structure and Bonding Analysis of Sulphonate Moieties

The sulphonate group (–SO₃⁻) is the key functional moiety defining the chemical character of this compound. Computational and crystallographic studies of various sulphonyl-containing species reveal that the bonding within this group is highly polarized. nih.govacs.org Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) analyses indicate that the traditional depiction of an expanded octet on the sulfur atom, requiring d-orbital participation, is not an accurate representation of the bonding. nih.govacs.orgresearchgate.net

Instead, the electronic structure is best described by strong ionic character in the sulfur-oxygen bonds (S⁺-O⁻) complemented by hyperconjugative interactions. nih.govacs.org These are reciprocal n → σ* interactions where the oxygen lone pairs (n) donate into the antibonding orbitals (σ*) of the adjacent S-C and S-O bonds. This model of polar bonding augmented by hyperconjugation accounts for the observed bond lengths and geometries without invoking significant d-orbital involvement. nih.govacs.org

Table 1: Illustrative Electronic and Bonding Properties of a Sulphonate Moiety based on Computational Studies (Note: These are representative values for sulphonate groups and not specific calculated values for this compound)

| Property | Description | Typical Finding |

| Atomic Charge (S) | Formal charge on the sulfur atom | Highly positive (e.g., > +1.5) |

| Atomic Charge (O) | Formal charge on oxygen atoms | Highly negative (e.g., < -0.9) |

| S-O Bond Order | Nature of the sulfur-oxygen bond | Significantly less than 2, indicating high ionic character |

| Hybridization (S) | Orbitals used by sulfur for bonding | Primarily s and p orbitals |

| d-Orbital Occupancy | Contribution of d-orbitals to bonding | Negligible (e.g., < 1% of total valence electrons) |

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain and the interaction between the hydroxyl and sulphonate groups mean that this compound can adopt numerous conformations. Computational studies on analogous long-chain hydroxy alkane sulphonates, such as sodium 5-hydroxyhexadecane-4-sulphonate, have shown that in an aqueous environment, these molecules tend to adopt a highly fixed stereostructure. nih.govrsc.orgresearchgate.net

Reaction Mechanism Prediction and Simulation

Computational chemistry is instrumental in mapping the pathways of chemical reactions, including the synthesis of this compound. This compound is typically formed via the nucleophilic addition of a bisulphite salt to hexanal (B45976). wikipedia.orgorganicmystery.com

Transition State Characterization for Sulphonate Reactions

Theoretical studies on the formation of similar hydroxyalkylsulphonates from aldehydes and dissolved sulfur dioxide (which exists as bisulphite HSO₃⁻ and sulphite SO₃²⁻ in water) provide a clear mechanistic picture. nih.govrsc.org The reaction is believed to proceed through a five-membered cyclic pre-reactive complex, where the reactants are held together by hydrogen bonds and other weak interactions before the key bond-forming step. nih.gov

The characterization of the transition state (TS) for the nucleophilic attack of the sulfur atom on the carbonyl carbon of the aldehyde is a key outcome of these calculations. nih.govrsc.org The energy of this transition state determines the activation barrier for the reaction. Computational models show that the reaction involving sulphite (SO₃²⁻) has a significantly lower activation barrier than the reaction with bisulphite (HSO₃⁻), indicating that the sulphite pathway is kinetically favored. nih.govrsc.org For the reaction of acetaldehyde (B116499) (a shorter analogue of hexanal), the barrier for the SO₃²⁻ pathway is calculated to be only 2.5 kcal/mol. nih.govrsc.org

Kinetic and Thermodynamic Modeling of Synthetic Pathways

By calculating the free energies of reactants, transition states, and products, a complete energy profile of the synthetic pathway can be constructed. These calculations allow for the determination of key kinetic and thermodynamic parameters. nih.govmdpi.com

Table 2: Representative Calculated Energy Barriers for the Formation of α-Hydroxy Alkylsulphonates (Based on data for formaldehyde (B43269) and acetaldehyde reactions with dissolved SO₂) nih.govrsc.org

| Reacting Aldehyde | Reacting Sulphur Species | Calculated Activation Energy (kcal/mol) |

| Formaldehyde | HSO₃⁻ | 9.7 |

| Formaldehyde | SO₃²⁻ | 1.6 |

| Acetaldehyde | HSO₃⁻ | 16.6 |

| Acetaldehyde | SO₃²⁻ | 2.5 |

These data illustrate that the reactivity is higher for the more nucleophilic sulphite ion and for the less sterically hindered formaldehyde compared to acetaldehyde, suggesting that the reaction with hexanal would be slower than with formaldehyde but follow the same preferential pathway. nih.govcolorado.edu

Molecular Dynamics Simulations for Intermolecular Interactions in Aqueous Systems

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing a dynamic view of intermolecular interactions. For a surfactant like this compound, MD simulations in an explicit water environment are essential to understand its hydration and aggregation behavior. researchgate.netmdpi.com

Table 3: Illustrative Data from Molecular Dynamics Simulations of Sulphonated Surfactants in Water (Note: These are representative findings for similar systems and not specific data for this compound)

| Parameter | Description | Typical Finding from Simulation |

| S-O(water) RDF 1st Peak | Distance of the first hydration shell around the sulphonate group | ~3.5 - 4.5 Å |

| Water Coordination Number | Number of water molecules in the first hydration shell of the sulphonate group | 4 - 6 |

| Na⁺-O(sulphonate) RDF 1st Peak | Typical distance for a contact ion pair | ~2.3 - 2.6 Å |

| Diffusion Coefficient | Mobility of the surfactant monomer in water | Decreases with aggregation; influenced by hydration strength |

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Sulphonate Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of sulphonate derivatives, these approaches are instrumental in predicting properties like surfactant efficiency, biodegradability, and toxicity, thereby guiding the synthesis of new molecules with enhanced performance and safety profiles.

The core principle of QSAR is that the variations in the activity of a series of molecules can be correlated with changes in their molecular features, which are quantified by molecular descriptors. These descriptors can be categorized into several groups, including electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). walisongo.ac.id By developing a regression model that links these descriptors to an observed activity, it becomes possible to predict the activity of new, unsynthesized compounds. biolscigroup.us

Detailed Research Findings

Research into the QSAR of surfactants aims to understand how specific structural modifications influence their performance. For instance, studies on various anionic surfactants have shown that properties like the critical micelle concentration (CMC) and surface tension are highly dependent on the molecular structure. nih.govmdpi.com For alpha-hydroxy sulphonates, key structural variables would include:

Alkyl Chain Length: Generally, increasing the length of the hydrophobic alkyl chain enhances surface activity and lowers the CMC, but can decrease water solubility (Krafft point). nih.govmdpi.com

Position of the Hydrophilic Groups: The relative positions of the hydroxyl (-OH) and sulphonate (-SO3Na) groups can create a more rigid or flexible molecular structure, which in turn affects packing at interfaces and micelle formation. nih.gov

Branching: The presence of side groups on the hydrophobic chain can improve wetting effects compared to linear chains. researchgate.net

A typical QSAR study on sulphonate derivatives would involve calculating a range of molecular descriptors for a set of molecules with known surfactant properties. For example, a hypothetical dataset for a series of sodium hydroxyalkane-1-sulphonates could be generated.

Table 1: Hypothetical Molecular Descriptors for a Series of Sodium Hydroxyalkane-1-sulphonates

| Compound Name | Molecular Formula | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | EHOMO (eV) |

|---|---|---|---|---|---|

| Sodium 2-hydroxypropane-1-sulphonate | C3H7NaO4S | -1.5 | 162.14 | 8.5 | -7.2 |

| Sodium 2-hydroxybutane-1-sulphonate | C4H9NaO4S | -1.0 | 176.17 | 8.7 | -7.1 |

| Sodium 2-hydroxypentane-1-sulphonate | C5H11NaO4S | -0.5 | 190.19 | 8.9 | -7.0 |

| This compound | C6H13NaO4S | 0.0 | 204.22 | 9.1 | -6.9 |

| Sodium 2-hydroxyheptane-1-sulphonate | C7H15NaO4S | 0.5 | 218.25 | 9.3 | -6.8 |

Note: The values in this table are illustrative for demonstrating the QSAR concept and are not derived from experimental measurements.

Using such data, a QSAR model can be built. The quality of a QSAR model is assessed using several statistical metrics. biolscigroup.us The coefficient of determination (R²) indicates how well the model fits the data, while the cross-validation coefficient (Q²cv) measures the model's predictive power. biolscigroup.us An acceptable QSAR model typically has a high R² and Q²cv value. biolscigroup.usnih.gov

For example, a study on a series of sulfa drugs yielded a QSAR model with a conventional R² of 0.964 and a cross-validated r² of 0.699, indicating a strong correlation and good predictive ability. nih.gov Similarly, a QSAR model for benzimidazole (B57391) derivatives identified the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as the key descriptors for predicting anthelmintic activity. biolscigroup.us

Table 2: Example of a Hypothetical QSAR Model for Surfactant Activity

| Model Equation | R² | Q²cv | F-statistic | Standard Deviation (S) |

|---|---|---|---|---|

| log(1/CMC) = 0.5LogP - 0.1Dipole Moment + 2.3 | 0.92 | 0.75 | 150 | 0.08 |

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Such models allow researchers to screen virtual libraries of sulphonate derivatives and prioritize the synthesis of candidates with the most promising properties, such as a low CMC, which reduces the amount of surfactant needed for a given application. nih.gov This computational-first approach significantly accelerates the development of new, more effective, and sustainable surfactants.

Chemical Reactivity, Transformation, and Mechanistic Studies

Nucleophilic Substitution Reactions Involving Sulphonate Esters

While the sulfonate group (R-SO₃⁻) in Sodium 2-hydroxyhexane-1-sulfonate is directly bonded to the hexane (B92381) chain via a stable carbon-sulfur bond, the hydroxyl group at the C-2 position can be transformed into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. periodicchemistry.com This conversion dramatically enhances the reactivity of the C-2 position towards nucleophiles. periodicchemistry.comyoutube.com

The process begins by treating the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. periodicchemistry.comyoutube.com This reaction forms a tosylate or mesylate ester, respectively. The mechanism involves the alcohol's oxygen acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. youtube.com

Once formed, the sulfonate ester group is a very weak base due to the resonance stabilization of the negative charge across its three oxygen atoms, making it an excellent leaving group, far superior to the original hydroxyl group. periodicchemistry.comyoutube.com This allows for subsequent Sₙ2 or Sₙ1 reactions at the C-2 position with a variety of nucleophiles. libretexts.orgorganic-chemistry.org For a secondary substrate like this, both Sₙ2 and Sₙ1 pathways are possible, with the specific mechanism depending on the reaction conditions and the nucleophile's strength. libretexts.org

Table 1: Comparison of Leaving Group Ability in Nucleophilic Substitution

| Leaving Group | Chemical Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|---|---|

| Triflate | CF₃SO₃⁻ | Triflic Acid | ~ -14 | Excellent |

| Tosylate | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | -2.8 | Excellent |

| Mesylate | CH₃SO₃⁻ | Methanesulfonic Acid | -1.9 | Excellent |

| Iodide | I⁻ | Hydroiodic Acid | -10 | Good |

| Bromide | Br⁻ | Hydrobromic Acid | -9 | Good |

| Chloride | Cl⁻ | Hydrochloric Acid | -7 | Moderate |

| Hydroxide | OH⁻ | Water | 15.7 | Very Poor |

Electrophilic Reactions on the Hexane Chain

The hexane chain of Sodium 2-hydroxyhexane-1-sulfonate is a saturated aliphatic chain and, like other alkanes, is generally unreactive towards electrophiles. ck12.org Alkanes lack regions of high electron density, making them poor nucleophiles and thus resistant to attack by electron-seeking reagents. ck12.org

Electrophilic substitution reactions are characteristic of aromatic compounds, not aliphatic ones. masterorganicchemistry.combyjus.com Any potential reaction on the alkane backbone would more likely proceed via a free-radical mechanism, typically initiated by heat or UV light, rather than an electrophilic pathway. Furthermore, the presence of the electron-withdrawing sulfonate and hydroxyl groups would further deactivate the alkane chain towards any potential electrophilic attack by reducing the electron density of the C-H and C-C bonds.

Oxidation and Reduction Pathways of the Hydroxyl and Sulphonate Groups

The functional groups of Sodium 2-hydroxyhexane-1-sulfonate present distinct opportunities for oxidation and reduction reactions.

Oxidation: The secondary hydroxyl group at the C-2 position can be readily oxidized to form a ketone, yielding Sodium 2-oxohexane-1-sulfonate. This transformation can be achieved using a variety of common oxidizing agents. The choice of reagent depends on the desired selectivity and reaction conditions.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent/System | Name | Typical Conditions |

|---|---|---|

| CrO₃/H₂SO₄/acetone | Jones Oxidation | Aqueous acetone |

| PCC (Pyridinium chlorochromate) | Corey-Suggs Oxidation | Dichloromethane (DCM) |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | Low temperature (-78 °C), DCM |

| NaOCl, TEMPO (catalyst) | TEMPO-catalyzed Oxidation | DCM/Water, 0 °C to room temp |

Hydrolysis and Solvolysis of Sulphonate-Containing Compounds

A critical distinction must be made between the hydrolysis of the C-S bond in an alkyl sulfonate and the hydrolysis of the C-O bond in a sulfonate ester.

Alkyl Sulfonates (like Sodium 2-hydroxyhexane-1-sulfonate): The carbon-sulfur (C-S) bond is extremely stable and resistant to hydrolysis. The sulfonate group is an excellent leaving group only when it is part of an ester linkage (C-O-S), not when directly bonded to carbon.

Sulfonate Esters: In contrast, sulfonate esters (R-O-SO₂R') undergo hydrolysis or solvolysis readily. nih.gov In these reactions, the alcohol part of the ester acts as the leaving group. The reaction can proceed via a concerted (Sₙ2-like) or stepwise mechanism, often depending on the solvent and the nature of the leaving group. nih.govrsc.orglu.se The presence of water can significantly suppress the formation of sulfonate esters and accelerate their degradation through hydrolysis. enovatia.com

Therefore, while the parent compound, Sodium 2-hydroxyhexane-1-sulfonate, is stable to hydrolysis, if its hydroxyl group were converted into a sulfonate ester, that new compound would be susceptible to solvolytic reactions.

Acid-Base Chemistry and Salt Formation Dynamics in Aqueous Media

The acid-base properties of Sodium 2-hydroxyhexane-1-sulfonate in aqueous media are governed by its constituent functional groups. The compound is the sodium salt formed from a strong sulfonic acid and a strong base (sodium hydroxide).

Sulfonic Acid Group: The parent acid, 2-hydroxyhexane-1-sulfonic acid, is a strong acid. Sulfonic acids, in general, are highly acidic, with pKa values significantly lower than their carboxylic acid counterparts, often in the negative range. wikipedia.orgresearchgate.net For instance, methanesulfonic acid has a pKa of approximately -1.9. wikipedia.orgresearchgate.net This high acidity is due to the extensive resonance stabilization of the resulting sulfonate anion. youtube.com

Hydroxyl Group: The secondary alcohol's hydroxyl group is a very weak acid, with a pKa typically in the range of 16-18, similar to other alcohols. It would require a very strong base to be deprotonated.

Table 3: Acid-Base Properties of Functional Groups

| Functional Group | Typical pKa Range | Acidity/Basicity |

|---|---|---|

| Sulfonic Acid (R-SO₃H) | -1 to -3 | Strong Acid |

| Carboxylic Acid (R-COOH) | 3 to 5 | Weak Acid |

| Alcohol (R-OH) | 16 to 18 | Very Weak Acid/Very Weak Base |

Specialized Industrial Applications of Hydroxysulphonates

Role in Advanced Materials and Polymer Science

In the realm of polymer science, surfactants play a critical role in the synthesis and processing of polymers.

Table 1: General Role of Surfactants in Emulsion Polymerization

| Stage of Polymerization | Function of Surfactant |

| Initial Stage | Forms micelles that serve as the primary loci for polymerization. |

| Particle Growth Stage | Stabilizes the growing polymer particles, preventing coagulation. |

| Completion Stage | Adsorbs onto the surface of the final polymer particles, ensuring latex stability. |

This table represents the general functions of surfactants in emulsion polymerization; specific performance data for Sodium 2-hydroxyhexane-1-sulfonate is not available.

Surfactants and other functional additives are often incorporated into polymer melts to improve processing and enhance the properties of the final product. These additives can act as lubricants, dispersants for fillers, or anti-static agents. While there is a broad market for polymer additives, specific data on the application of Sodium 2-hydroxyhexane-1-sulfonate as a processing additive is not found in the reviewed literature.

Applications in Metal Treatment and Processing

The chelating and surface-active properties of hydroxysulfonates make them suitable for various applications in metal treatment.

Effective metal cleaning requires the removal of oils, greases, and metal fines from surfaces. Alkaline and acidic cleaning formulations often incorporate surfactants to lower the surface tension of the cleaning solution, allowing it to penetrate and lift away contaminants. The amphiphilic nature of Sodium 2-hydroxyhexane-1-sulfonate, with its hydrocarbon tail and polar head groups, suggests it could contribute to the detergency of such formulations. However, specific performance data or its inclusion in patented cleaning formulations is not publicly documented.

Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the rate of corrosion of a metal. Anionic surfactants can inhibit corrosion by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The sulfonate group can act as an anchoring point to the metal surface, while the hydrocarbon portion forms a hydrophobic barrier. While this is a known mechanism for many sulfonated compounds, specific studies on the corrosion inhibition efficiency and mechanism of Sodium 2-hydroxyhexane-1-sulfonate are not available.

Table 2: Potential Corrosion Inhibition Properties

| Feature | Potential Role of Sodium 2-hydroxyhexane-1-sulfonate |

| Adsorption Center | The sulfonate (-SO₃⁻) head can electrostatically or chemisorptively bind to the positively charged metal surface. |

| Protective Film | The hexyl chain can orient away from the surface, creating a hydrophobic layer that repels water and corrosive species. |

| Chelation | The hydroxyl and sulfonate groups may chelate metal ions, potentially stabilizing the surface. |

This table outlines the theoretical mechanisms by which Sodium 2-hydroxyhexane-1-sulfonate could act as a corrosion inhibitor, based on the known functions of similar molecules. Specific experimental data is not available.

In electroplating, wetting agents are added to the plating bath to reduce surface tension at the cathode, ensuring uniform current distribution and preventing defects such as pitting. Dispersing agents keep other additives, such as brighteners, evenly distributed throughout the bath. The surface-active nature of Sodium 2-hydroxyhexane-1-sulfonate indicates its potential for these roles. By lowering the surface tension, it would allow the plating solution to make more intimate contact with the substrate, and its dispersing capabilities could help maintain a homogenous bath composition. Despite the known use of other sulfonated compounds in electroplating, specific research or patents citing the use of Sodium 2-hydroxyhexane-1-sulfonate in this application have not been identified.

Utilization in Oilfield Chemistry

In the demanding environment of the oil and gas industry, surfactants are critical components in both upstream and downstream processes. Sodium 2-hydroxyhexane-1-sulphonate and similar hydroxysulfonates are employed for their stability and effectiveness under the harsh conditions of temperature, pressure, and salinity characteristic of oil reservoirs. atamanchemicals.comatamankimya.com

A significant portion of crude oil remains trapped in reservoir rock after primary and secondary recovery methods are exhausted. Chemical Enhanced Oil Recovery (EOR) is a tertiary technique that aims to mobilize this residual oil. youtube.com Surfactants play a pivotal role in this process by drastically reducing the interfacial tension (IFT) between the crude oil and the injection fluid (typically water or brine). youtube.comrsc.org

The fundamental principle of surfactant action in EOR involves the molecule's amphiphilic structure. The hydrophobic hexyl tail of this compound orients itself into the oil phase, while the hydrophilic sulfonate and hydroxyl head groups remain in the aqueous phase. youtube.com This accumulation at the oil-water interface disrupts the cohesive forces that cause the two liquids to remain separate, lowering the IFT. youtube.com By reducing this tension, the capillary forces trapping the oil within the porous rock formations are overcome, allowing the oil to be mobilized and swept toward production wells. youtube.comgoogle.com

Hydroxysulfonates are particularly advantageous in EOR applications, especially when using seawater or high-salinity brine for injection. nih.govmdpi.com The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can cause traditional anionic surfactants, such as those based on carboxylates, to precipitate, reducing their effectiveness. mdpi.comstackexchange.com The sulfonate group, however, shows a much lower tendency to bind with these divalent ions, ensuring the surfactant remains soluble and active in high-salinity environments. stackexchange.comwikipedia.org Research has also indicated that formulations containing hydroxyl sulfonates can reduce the need for co-solvents, improving the economic and operational efficiency of the EOR process. google.com

Table 1: Surfactant Action in Enhanced Oil Recovery

| Feature | Principle of Action | Relevance of this compound |

|---|---|---|

| Interfacial Tension (IFT) Reduction | Surfactant molecules accumulate at the oil-water interface, lowering the energy barrier between the two phases. | Enables the mobilization of oil trapped in porous reservoir rock. youtube.com |

| Wettability Alteration | Can alter the preference of the reservoir rock from oil-wet to more water-wet, helping to release oil from the rock surface. | Improved displacement of oil by the injection fluid. researchgate.net |

| Hard Water Tolerance | The sulfonate group is less prone to precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺) compared to carboxylates. | Maintains high performance in brines and seawater, which are commonly used in offshore oilfields. nih.govmdpi.comwikipedia.org |

Drilling fluids, or "muds," are complex mixtures essential for the process of drilling a wellbore. This compound can be incorporated into these fluids to serve several functions based on its surfactant properties. ontosight.aiatamanchemicals.com Its roles include:

Wetting Agent: It improves the wetting of solid surfaces, such as drill cuttings and the wellbore itself, by the liquid phase of the drilling mud. This helps in the efficient removal of cuttings from the well. atamanchemicals.comstppgroup.com

Emulsifier: It can help to emulsify and disperse any oil that may be encountered during drilling into the water-based mud, preventing it from causing problems with the drilling equipment. atamanchemicals.com

Foaming Agent: In certain drilling operations (e.g., foam drilling), it can be used to generate a stable foam, which is used as the circulating fluid instead of a liquid mud. atamankimya.comstppgroup.com

Wellbore Cleanout: Alpha-olefin sulfonates (AOS) are noted for their effectiveness in unloading undesirable liquids and particulates from gas-producing wells, a process that requires a high-performance surfactant. atamankimya.com

Furthermore, the thermal stability of alpha-olefin sulfonates makes them suitable for deep, high-temperature wells where other surfactants might degrade. atamankimya.com

Role in Specialized Detergent Formulations (Industrial and Institutional)

In industrial and institutional (I&I) cleaning, detergents face demanding conditions, including heavy soil loads and highly variable water quality. Alpha-olefin sulfonates, including this compound, are valued in these formulations for their robust performance. wikipedia.orgchemithon.com

One of the most significant advantages of sulfonate-based surfactants is their exceptional performance in hard water. wikipedia.orgascent-surfactant.com Hard water contains high concentrations of dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). stackexchange.com When traditional soaps (which are salts of fatty carboxylates) are used in hard water, the carboxylate anions react with the calcium and magnesium ions to form insoluble precipitates, commonly known as soap scum. stackexchange.com This process removes the active surfactant from the water, reducing cleaning efficiency and creating undesirable deposits.

This compound, as an alkyl sulfonate, avoids this issue. The sulfonate group is significantly less likely to form insoluble salts with hard water ions. stackexchange.com The resulting calcium and magnesium alkylsulfonates are soluble in water, meaning the surfactant remains active and effective as a cleaning agent without forming scum. stackexchange.comatamankimya.com This property is critical for I&I detergents used in locations with untreated hard water, ensuring consistent cleaning performance. wikipedia.orgatamankimya.com

Table 2: Surfactant Performance in Hard vs. Soft Water

| Surfactant Type | Anionic Head Group | Reaction with Ca²⁺/Mg²⁺ Ions | Performance in Hard Water |

|---|---|---|---|

| Traditional Soap | Carboxylate (-COO⁻) | Forms insoluble precipitate (soap scum). stackexchange.com | Poor; reduced lather and cleaning action. stackexchange.com |

| Hydroxysulfonate | Sulfonate (-SO₃⁻) | Forms soluble salts. stackexchange.com | Excellent; maintains detergency and foaming. atamankimya.comwikipedia.org |

The cleaning power of this compound stems from its molecular structure and resulting surfactant properties. The mechanism of detersive action involves several key steps:

Wetting: The surfactant lowers the surface tension of the water, allowing the cleaning solution to penetrate fabrics and spread more effectively over surfaces. atamankimya.comstppgroup.com

Emulsification: The amphiphilic molecules arrange themselves around oily and greasy soils. The hydrophobic tails penetrate the soil, while the hydrophilic heads face the water. This action breaks the soil into smaller droplets and disperses them into the wash water, preventing redeposition. ontosight.ai

Micelle Formation: Above a certain concentration (the critical micelle concentration), the surfactant molecules aggregate into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating an oily microenvironment that traps and lifts greasy dirt away from the surface being cleaned. mdpi.com

This compound exhibits excellent cleaning, degreasing, and foaming properties, making it a versatile component in heavy-duty liquid detergents and hard-surface cleaners. stppgroup.comwikipedia.org

Other Niche Industrial Chemical Processes

Beyond oilfields and detergents, the distinct properties of this compound and related hydroxysulfonates lend themselves to other specialized industrial applications.

Metal Treatment and Electroplating: In metal cleaning formulations, it acts as a wetting agent and detergent to remove oils and greases from metal surfaces prior to finishing. ontosight.aiatamanchemicals.com In electroplating baths, it can be added as a wetting agent and dispersant. atamanchemicals.com This function helps to ensure a uniform deposition of the metal coating onto the substrate by preventing the formation of gas bubbles and ensuring even current distribution. wikipedia.org

Textile and Dyeing Industries: It can be used as a wetting agent, emulsifier, and dispersant in textile processing. atamanchemicals.comstppgroup.com These functions help improve the penetration of dyes and other finishing chemicals into fibers, leading to more uniform and consistent results. atamanchemicals.com

Agrochemical Formulations: In pesticide formulations, it can act as a wetting agent and emulsifier, improving the spread and adhesion of the product on plant surfaces for better efficacy. atamanchemicals.comstppgroup.com

Polymer and Resin Production: Sulfonic acids can be used as catalysts in various chemical reactions. capitalresin.com While not a direct use of the sodium salt, this points to the reactivity of the functional group.

Precursor for Germicides: Research has shown that α-hydroxy sulfonate aldehydes, which can be synthesized from related precursors, possess germicidal properties and are highly soluble in water, suggesting potential applications in disinfection and sterilization. google.com

Concrete Additives

In the construction industry, chemical admixtures are essential for modifying the properties of concrete to meet specific performance requirements. Anionic surfactants are a key component of these admixtures, acting as air-entraining agents and plasticizers. horizonadmixtures.comsancolo.com

Alpha-olefin sulfonates (AOS) are recognized for their role as strong air-entraining and wetting agents for mortars and concrete. atamankimya.com By reducing the surface tension of the water, they facilitate the introduction and stabilization of microscopic air bubbles within the concrete mix. horizonadmixtures.com This entrained air improves the workability and plasticity of fresh concrete and significantly enhances the durability of the hardened concrete, particularly its resistance to freeze-thaw cycles. made-in-china.comatamanchemicals.com The mechanism involves the surfactant molecules aligning at the air-water interface, with their hydrophobic tails oriented towards the air bubble and their hydrophilic heads towards the water phase, thus stabilizing the bubbles. horizonadmixtures.com

Comparative Properties of Concrete Admixtures

| Admixture Type | Primary Function | Typical Water Reduction | Mechanism of Action |

|---|---|---|---|

| Lignosulfonates | Water Reducer / Plasticizer | 5-10% | Adsorption onto cement particles, causing electrostatic repulsion and dispersion. |

| Naphthalene Sulfonates (SNF) | Superplasticizer | 15-25% | Strong electrostatic repulsion between cement particles. atamanchemicals.com |

| Polycarboxylate Ethers (PCE) | High-Range Water Reducer / Superplasticizer | 25-40% | Steric hindrance and electrostatic repulsion, providing high fluidity. |

| Alpha-Olefin Sulfonates (AOS) | Air-Entraining Agent / Wetting Agent | Variable | Reduction of water surface tension, stabilization of air bubbles. made-in-china.commade-in-china.com |

Leather Tanning Agents

The transformation of raw hides into durable leather is a complex process involving numerous chemical treatments. Surfactants play a critical role in various stages of leather production, including soaking, degreasing, tanning, and dyeing. sancolo.com They act as wetting agents, emulsifiers, and dispersants, ensuring the uniform penetration and distribution of tanning agents and other chemicals into the dense collagen fiber network of the hide. sancolo.com

Anionic surfactants are widely used in the leather industry. nih.gov In the initial soaking phase, they help to rehydrate the preserved hides and remove impurities. During degreasing, they emulsify natural fats and oils, facilitating their removal. sancolo.com In the tanning process itself, surfactants can act as dispersing agents for tanning agents, such as chromium salts or vegetable tannins, to ensure even distribution and prevent blotchiness. petroacc.com

While specific applications of this compound in leather tanning are not documented, its inherent surfactant properties make it a plausible candidate for use as a wetting or dispersing agent in these processes. ontosight.ai The combination of a C6 alkyl chain and hydrophilic sulfonate and hydroxyl groups would enable it to reduce surface tension and promote the penetration of aqueous treatment solutions into the leather matrix. ontosight.ai The use of alpha-olefin sulfonates, which contain hydroxyalkane sulfonates, has been noted in the textile and leather industries as detergents and foaming agents. nih.govataman-chemicals.com

Textile Wetting Agents

Textile processing, from preparation and dyeing to finishing, relies heavily on the use of surfactants to ensure efficient and uniform treatment of fibers and fabrics. numberanalytics.com Wetting agents are particularly crucial as they reduce the surface tension of processing liquors, allowing them to quickly and evenly penetrate the textile material. textilernd.com This is essential for achieving consistent results in processes like scouring, bleaching, and dyeing. wanabio.com

Anionic surfactants are a major class of wetting agents used in the textile industry. textilelearner.net Alpha-olefin sulfonates (AOS) are employed as detergents, wetting agents, and foaming agents in textile and leather finishing. atamankimya.comataman-chemicals.com Their effectiveness stems from their ability to lower the surface tension of water, allowing it to spread across and penetrate fabric surfaces more effectively. sodiumdodecylsulfate.com This is particularly important for natural fibers like cotton, which have a waxy outer layer that repels water. textilernd.com

Given that commercial alpha-olefin sulfonates are a mixture of alkene sulfonates and hydroxyalkane sulfonates, it is reasonable to infer that a compound like this compound would exhibit excellent wetting properties. wikipedia.org Its molecular structure is well-suited for this application, providing the necessary surface activity to facilitate the rapid and uniform application of dyes and finishing chemicals to textiles. ontosight.ai

Overview of Surfactants in Textile Wet Processing

| Surfactant Type | Primary Role | Example Compounds | Key Properties |

|---|---|---|---|

| Anionic | Wetting, Scouring, Dispersing | Alpha-Olefin Sulfonates, Lignin (B12514952) Sulfonates, Naphthalene Sulfonates | Excellent cleaning and dispersing properties. wanabio.com |

| Non-ionic | Wetting, Emulsifying | Alcohol Ethoxylates, Nonylphenol Ethoxylates | Good wetting and emulsifying capabilities, stable in hard water. wanabio.com |

| Cationic | Softening, Antistatic | Quaternary Ammonium Compounds | Substantive to fibers, providing softening effects. |

| Amphoteric | Various | Betaine Derivatives | Charge is pH-dependent, can be used in specialized applications. |

Paper Manufacturing Processes (Sulfite Process Implications for Lignin Modification)

The sulfite (B76179) process is one of the primary chemical pulping methods used to separate cellulose (B213188) fibers from wood by dissolving lignin. wikipedia.org The process involves treating wood chips with solutions of sulfite and bisulfite salts. wikipedia.org During this process, the lignin polymer is sulfonated, which renders it water-soluble and allows it to be washed away from the cellulose fibers. wikipedia.org The sulfonated lignin byproduct is known as lignosulfonate. wikipedia.org

The core reaction in the sulfite process is the sulfonation of lignin, which involves the electrophilic carbocations formed from lignin reacting with bisulfite ions to create sulfonate groups. wikipedia.org This chemical modification fundamentally alters the properties of lignin, transforming it from a hydrophobic, rigid polymer into a water-soluble surfactant. researchgate.net Lignosulfonates themselves have a wide range of industrial applications, including as concrete additives and dispersants. wikipedia.org

While there is no direct evidence to suggest that this compound is used to modify lignin during the sulfite process, the use of other surfactants as "digester aids" has been explored. Anionic or nonionic surfactants can be added to the wood chips prior to pulping to enhance the penetration of the cooking liquor. researchgate.net By improving the wettability of the wood chips, these surfactants can lead to more uniform and efficient delignification, potentially reducing cooking time and chemical consumption. researchgate.net The inherent surfactant properties of a C6 hydroxysulfonate like this compound could theoretically make it effective in such a role, facilitating better contact between the sulfite liquor and the lignin within the wood structure. ontosight.ai

Environmental Fate, Degradation, and Biotransformation Pathways

Aerobic Biodegradation Mechanisms of Hydroxysulphonates

Hydroxysulphonates are generally considered to be readily biodegradable under aerobic conditions. nih.gov The microbial degradation process involves several key steps, influenced by the compound's molecular structure and the presence of specific bacterial enzymes.

The primary step in the aerobic breakdown of many organosulfonate compounds is desulfonation, the cleavage of the carbon-sulfur bond. This releases the sulfonate group as sulfite (B76179), which can then be oxidized to sulfate (B86663) and utilized by microorganisms as a sulfur source. nih.gov In the case of α-hydroxy-sulfonates, the initial enzymatic attack often occurs at the C-S bond, catalyzed by specific monooxygenase enzymes. This cleavage results in the formation of an aldehyde and sulfite. nih.gov The resulting aldehyde can then enter central metabolic pathways, such as fatty acid oxidation, where it is further broken down to produce carbon dioxide and water. nih.gov

In some bacterial degradation pathways, such as those observed for aminonaphthalene-2-sulfonates, the initial attack is a regioselective oxidation of the hydrocarbon structure, leading to the formation of hydroxylated or aminated salicylate (B1505791) intermediates, which are subsequently degraded. nih.gov While this is for a different class of sulfonates, it highlights that the initial enzymatic attack is not universally centered on the sulfonate group itself.

The molecular structure of a surfactant plays a critical role in its biodegradability. ncsu.edu For sulfonate-based surfactants, several structural features can impact the rate and extent of degradation:

Alkyl Chain Length and Branching : Generally, linear alkyl chains are more readily biodegradable than branched chains. nih.govwikipedia.org Increased branching can sterically hinder enzymatic attack, slowing down the degradation process. nih.gov While minor variations in the length of a linear alkyl chain may not significantly affect the rate of biodegradation, highly complex or long chains can decrease biodegradability. ncsu.edunih.gov

Position of the Sulfonate Group : The location of the sulfonate group on the alkyl chain can influence degradation kinetics, although this is less studied for hydroxysulphonates specifically.

Presence of Other Functional Groups : The hydroxyl group in sodium 2-hydroxyhexane-1-sulphonate is a key feature. The presence of such functional groups can affect the molecule's solubility and its interaction with microbial enzymes.

A study comparing linear and branched alkyl sulphosuccinates found that the linear compounds were completely mineralized under anaerobic conditions, whereas the branched counterparts only achieved up to 50% ultimate biodegradation, highlighting the significant negative impact of branching. nih.gov

Table 1: Influence of Molecular Structure on Biodegradation

| Structural Feature | Influence on Biodegradability | Reason |

|---|---|---|

| Linear Alkyl Chain | Higher Biodegradability | Easier for microbial enzymes to access and break down. wikipedia.org |

| Branched Alkyl Chain | Lower Biodegradability | Steric hindrance prevents enzymes from effectively acting on the molecule. nih.govnih.gov |

| Lower Molecular Weight | Generally Higher Biodegradability | Simpler molecules are more easily processed by microbial enzymes. ncsu.edu |

| Increased Cyclization | Lower Biodegradability | Complex ring structures are more recalcitrant to degradation. nih.gov |

The biodegradation of alkane sulfonates is mediated by specific enzyme systems found in various soil and aquatic bacteria. The most well-characterized system is the alkanesulfonate monooxygenase system, often encoded by the ssu operon. nih.govresearchgate.net This system is typically composed of two key proteins:

SsuD (Alkanesulfonate Monooxygenase) : This is the catalytic enzyme that attacks the C-S bond of the alkane sulfonate. It utilizes a reduced flavin mononucleotide (FMNH2) as a cofactor to hydroxylate the alpha-carbon, leading to the spontaneous cleavage of the C-S bond and the release of sulfite (SO3^2-) and an aldehyde. nih.gov

SsuE (NADPH-dependent FMN Reductase) : This enzyme is responsible for regenerating the FMNH2 required by SsuD, using NADPH as a reducing agent. nih.gov

Studies on bacteria like Acinetobacter oleivorans have shown that enzymes like SsuD and taurine (B1682933) dioxygenase (TauD) are crucial for utilizing organosulfonates as a sulfur source, particularly under sulfate-limited conditions. researchgate.netnih.govasm.orgunimi.it The expression of these enzymes is often induced when more readily available sulfur sources are depleted. researchgate.net This enzymatic action is essential for the mineralization of the organic part of the molecule and for cycling sulfur in the environment. nih.gov

Anaerobic Degradation Studies and Pathways

The degradation of sulfonated surfactants under anaerobic (oxygen-free) conditions is significantly different and often much slower than under aerobic conditions. nih.gov While many surfactants are readily broken down aerobically, their fate in anaerobic environments like sewage sludge digesters, deep soil layers, and anoxic sediments is more complex. nih.gov

Research has shown that alkane sulfonates and alpha-olefin sulfonates are generally not mineralized under anaerobic conditions. nih.gov Similarly, linear alkylbenzene sulfonates (LAS) have been reported as non-biodegradable under strictly anaerobic conditions. uni-konstanz.descirp.org However, some studies indicate that primary biodegradation can occur. For instance, methyl ester sulphonates have shown some degree of primary degradation without complete mineralization. nih.gov

In contrast, other surfactant structures, like linear alkyl sulphosuccinates, have demonstrated complete mineralization under anaerobic conditions. nih.gov The degradation of LAS has been observed under denitrifying conditions (a specific type of anaerobic respiration), suggesting that the presence of alternative electron acceptors like nitrate (B79036) can facilitate breakdown. scielo.sa.cr The complete anaerobic degradation of a surfactant to its inorganic end-products requires the cooperation of different types of microorganisms. nih.gov

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, such as hydrolysis and photolysis. The fate of surfactants in the environment is influenced by both biotic and abiotic processes. nih.gov

Hydrolysis : This process involves the reaction of a substance with water. For some organosulfonates, hydrolysis can be a significant degradation pathway. Aryl sulfonic acids, for example, can undergo desulfonation through hydrolysis, especially in the presence of acid, to yield the parent aromatic compound and sulfuric acid. wikipedia.org The rate of hydrolysis is dependent on factors like pH and temperature. nih.gov For certain organosilicon compounds, hydrolysis has been identified as a major pathway for their primary elimination from the environment. nih.gov

Environmental Distribution and Transport Phenomena in Aquatic Ecosystems

Once released into the environment, the distribution and transport of hydroxysulphonates are governed by their physicochemical properties and interactions with environmental media. nih.gov As amphiphilic molecules, surfactants have both a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. mdpi.com This structure dictates their behavior at interfaces, such as water-sediment and water-air.

The transport of anionic surfactants in soil and aquatic systems is influenced by several factors: geoscienceworld.orggeoscienceworld.org

Adsorption : Surfactants can adsorb to sediment and soil particles, which can reduce their mobility in water. The extent of adsorption is related to the surfactant's molecular structure, with longer hydrocarbon chains generally leading to greater adsorption and reduced mobility. geoscienceworld.org

Solubility : The introduction of a sulfonate group generally increases a molecule's water solubility. mdpi.com This property facilitates its transport in aquatic systems.

Mobility in Soil : The mobility of anionic surfactants in unsaturated soil is a key factor in their potential to reach groundwater. Studies have shown that sulfates tend to be more mobile than sulfonates. Surfactants with longer linear alkyl chains exhibit decreased mobility, while the presence of oxyethylene groups can significantly increase transport. geoscienceworld.orggeoscienceworld.org

In groundwater, the presence of surfactants above their critical micelle concentration (CMC) can increase the transport of other neutral environmental pollutants by encapsulating them within micelles. nih.gov

Applications in Environmental Remediation Technologies

The utility of surfactants in environmental remediation is a well-established field. These compounds are employed to overcome the challenges posed by hydrophobic organic contaminants (HOCs) that have low water solubility and tend to sorb strongly to soil and sediment particles, making them unavailable for removal or degradation.

Enhancing Bioavailability of Contaminants

A primary application of surfactants in bioremediation is to enhance the bioavailability of otherwise inaccessible pollutants to microorganisms. The low aqueous solubility of HOCs is a major rate-limiting factor in their biodegradation.

The general mechanism by which surfactants like those in the alpha-olefin sulfonate class may enhance bioavailability involves the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form these microscopic structures with a hydrophobic interior and a hydrophilic exterior. Hydrophobic contaminants can partition into the hydrophobic core of these micelles, increasing their apparent solubility in water. This facilitates the transfer of the contaminant from the solid (soil/sediment) or non-aqueous phase liquid (NAPL) to the aqueous phase, where they can be accessed and degraded by microorganisms.

While no specific studies on Sodium 2-hydroxyhexane-1-sulfonate were found, research on other anionic surfactants has demonstrated this principle. For instance, studies on Sodium Dodecyl Sulfate (SDS) have shown its effectiveness in increasing the aqueous concentration of polycyclic aromatic hydrocarbons (PAHs), thereby enhancing their degradation by microbial consortia. It is hypothesized that Sodium 2-hydroxyhexane-1-sulfonate would function similarly due to its amphiphilic nature, possessing both a hydrophobic hexane (B92381) chain and a hydrophilic sulfonate group.

Surfactant-Enhanced Remediation Principles

Surfactant-Enhanced Remediation (SER) encompasses a range of techniques that utilize surfactants to remove contaminants from soil and groundwater. The two primary mechanisms are mobilization and solubilization.

Mobilization: This process aims to reduce the interfacial tension between a non-aqueous phase liquid (NAPL) contaminant and water. The reduction in interfacial tension lowers the capillary forces that trap the NAPL in the pores of the soil or aquifer material, allowing it to be mobilized and subsequently removed by a flushing solution. Anionic surfactants are known to be effective in reducing interfacial tension.

Solubilization: As described previously, this mechanism involves the partitioning of contaminants into surfactant micelles, thereby increasing their concentration in the aqueous phase for extraction and treatment. This is the dominant mechanism when the surfactant concentration is maintained above the CMC.

The effectiveness of a particular surfactant in SER depends on several factors, including its chemical structure (e.g., the length of the alkyl chain), the properties of the contaminant, and the characteristics of the subsurface environment (e.g., soil type, temperature, and water chemistry). For instance, comparative analyses of different alpha-olefin sulfonates have shown that variations in the hydrocarbon chain length and branching can significantly influence their interfacial properties and performance. researchgate.net

A screening assessment of sodium C14-16 olefin sulfonate, a mixture of related compounds, indicated a moderate potential for ecological risk but also noted its high water solubility and very low vapor pressure, suggesting it is unlikely to be found in the air. canada.ca Such assessments are crucial for selecting appropriate surfactants for in-situ remediation to avoid secondary contamination.

While specific field or laboratory studies detailing the use of Sodium 2-hydroxyhexane-1-sulfonate in SER are not available, its structural similarity to other effective alpha-olefin sulfonates suggests it could be a candidate for such applications. However, without empirical data, its efficiency, optimal concentration, and potential environmental impacts remain speculative.

Emerging Research Frontiers and Future Perspectives for Sodium 2 Hydroxyhexane 1 Sulphonate

Sodium 2-hydroxyhexane-1-sulphonate belongs to the alpha-hydroxy sulphonate (AHS) class of compounds, which are formed by the reaction of an aldehyde or ketone with bisulphite. While traditionally used as surfactants, emerging research is uncovering new potential and addressing the lifecycle of these molecules. This article explores the future perspectives for this compound and its class, focusing on sustainable production, novel applications, and environmental stewardship.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.